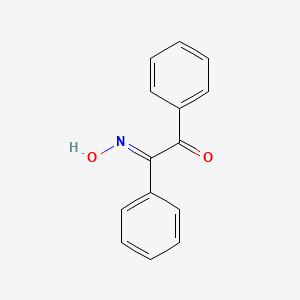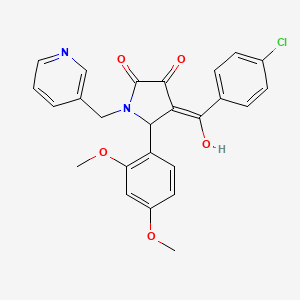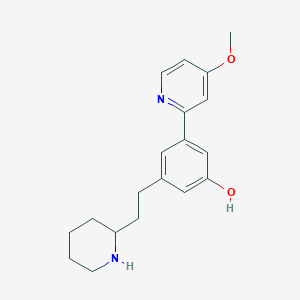
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, also known as DMP 777, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine urea derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of tyrosine kinases, which are involved in cell proliferation and survival. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in neuroinflammation. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 activates potassium channels, which leads to vasodilation and a decrease in blood pressure.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have various biochemical and physiological effects in different systems of the body. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 reduces oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 causes vasodilation, reduces blood pressure, and improves endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777. One potential direction is to investigate its efficacy in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more efficient synthesis methods.
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 is a promising compound that has potential therapeutic applications in various fields of research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to explore its full potential and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the reaction of 4,6-dimethyl-2-pyridinylamine with 4-ethoxyphenylisocyanate in the presence of a catalyst to form the corresponding urea derivative. This reaction can be carried out using various methods, including refluxing in a suitable solvent or microwave-assisted synthesis.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to inhibit the growth of tumor cells by inducing apoptosis and blocking angiogenesis. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have vasodilatory effects, which can potentially be used to treat hypertension.
Propriétés
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-14-7-5-13(6-8-14)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRENHEFCRIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495734.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)

![2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5495784.png)
![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)

![1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5495808.png)